molecular formula C10H13BrO4 B1521434 3-Bromo-4,5,6-trimethoxy-2-methylphenol CAS No. 918799-14-1

3-Bromo-4,5,6-trimethoxy-2-methylphenol

Cat. No.: B1521434
CAS No.: 918799-14-1
M. Wt: 277.11 g/mol
InChI Key: UPFOLLAZMUMUCI-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6-trimethoxy-2-methylphenol (CAS 918799-14-1) is a bromophenol derivative of significant interest in medicinal chemistry research. This compound, with the molecular formula C 10 H 13 BrO 4 and a molecular weight of 277.11 g/mol, is characterized by a phenol core substituted with bromo, methyl, and three methoxy functional groups . It serves as a valuable chemical intermediate for the synthesis of more complex molecules, including Schiff base compounds used in various scientific investigations . Bromophenol derivatives are recognized as important secondary metabolites in marine algae and have demonstrated a range of promising biological activities . Research indicates that such compounds exhibit significant antioxidant potential, capable of ameliorating H 2 O 2 -induced oxidative damage and reducing reactive oxygen species (ROS) generation in cellular models like HaCaT keratinocytes . Furthermore, studies on structurally similar bromophenols have revealed anticancer properties, including the inhibition of cancer cell viability and the induction of apoptosis in lines such as leukemia K562 cells, suggesting a potential mechanism of action involving the modulation of tubulin polymerization and disruption of the microtubule network . These properties make this chemical entity a compelling candidate for researchers exploring new therapeutic agents targeting oxidative stress-related pathologies and cancer. For handling and storage, it is recommended to keep the product sealed in a dry environment at 2-8°C to ensure its stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2,3,4-trimethoxy-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO4/c1-5-6(11)8(13-2)10(15-4)9(14-3)7(5)12/h12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFOLLAZMUMUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668226
Record name 3-Bromo-4,5,6-trimethoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918799-14-1
Record name 3-Bromo-4,5,6-trimethoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Raw Material: 2,6-dimethoxy-4-methylphenol (or analogs with similar substitution pattern)
  • Brominating Agent: Elemental bromine (Br2), used in stoichiometric amounts relative to phenol substrate (typically 1 equivalent)
  • Solvent: Chlorinated solvents such as 1,2-ethylene dichloride, 1,2-propylene dichloride, or 1,3-propylene dichloride
  • Reaction Promoter: Glacial acetic acid acts as a catalyst and modulates phenol reactivity by interacting with the hydroxyl group
  • Temperature: Mild conditions, typically 30–50 °C
  • Reaction Time: Bromine addition over 1–3 hours, followed by 5–20 hours of reaction time for completion

Procedure Outline

  • In a reaction flask, dissolve 2,6-dimethoxy-4-methylphenol in the chosen chlorinated solvent.
  • Add glacial acetic acid in a molar ratio of 1–3 times that of the phenol.
  • Maintain the temperature between 30 and 50 °C.
  • Slowly add bromine dropwise over 1–3 hours with stirring.
  • Continue stirring for an additional 5–20 hours to ensure complete reaction.
  • Cool the reaction mixture to about 10 °C and stir for 3 hours to crystallize the product.
  • Filter and dry the solid to obtain 3-bromo-2,6-dimethoxy-4-methylphenol with high purity.

Reaction Outcomes and Yields

Parameter Typical Range/Value
Bromine equivalents 1.0 molar equivalent
Glacial acetic acid equivalents 1–3 molar equivalents
Solvent volume 3–7 times the weight of phenol
Reaction temperature 30–50 °C
Bromine addition time 1–3 hours
Total reaction time 5–20 hours
Product yield 96.6% to 98.1%
Product purity (HPLC) 98.7% to 99.6%

The method yields a highly pure 3-bromo derivative, with minimal polybrominated or positional isomers due to the controlled reaction conditions and solvent/promoter choice.

Representative Experimental Data

Embodiment Solvent Temp (°C) Bromine Addition Time (h) Reaction Time (h) Yield (%) Purity (HPLC %)
1 1,2-ethylene dichloride 35 2 10 98.1 99.6
2 1,2-propylene dichloride 45 2.5 5 96.6 98.7
3 1,3-propylene dichloride 35 1.5 20 97.3 99.5

Mechanistic Insights and Advantages

  • Role of Glacial Acetic Acid: It forms hydrogen bonds with the phenolic hydroxyl, reducing the electron density on the ring and thus limiting over-bromination.
  • Solvent Choice: Chlorinated solvents provide a suitable medium for bromine solubility and moderate reactivity, facilitating selective monobromination.
  • Temperature Control: Mild temperatures minimize side reactions and promote selective substitution at the desired position.
  • Post-reaction Processing: Cooling crystallizes the product, simplifying isolation and purification without extensive recrystallization.

Comparative Notes on Related Methods

  • Earlier methods using direct bromination of p-cresol derivatives often resulted in mixtures of mono-, di-, tri-, and even tetra-brominated products, requiring tedious purification.
  • The described method improves selectivity and yield by using methoxylated phenol substrates and acetic acid as a promoter.
  • The process is industrially viable due to high yield, simple workup, and minimal byproduct formation.

Summary Table of Preparation Method Parameters

Step Details
Raw Material 2,6-Dimethoxy-4-methylphenol
Brominating Agent Elemental bromine (1 equiv)
Solvent 1,2-Ethylene dichloride / 1,2-Propylene dichloride / 1,3-Propylene dichloride
Promoter Glacial acetic acid (1–3 equiv)
Temperature 30–50 °C
Bromine Addition 1–3 hours dropwise
Reaction Time 5–20 hours
Cooling To ~10 °C, stir 3 hours for crystallization
Isolation Filtration and drying
Yield 96.6–98.1%
Purity (HPLC) 98.7–99.6%

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5,6-trimethoxy-2-methylphenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide.

Major Products Formed:

  • Oxidation: Formation of quinones or carboxylic acids.

  • Reduction: Formation of corresponding alcohols or hydrocarbons.

  • Substitution: Formation of various substituted phenols or ethers.

Scientific Research Applications

3-Bromo-4,5,6-trimethoxy-2-methylphenol has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-Bromo-4,5,6-trimethoxy-2-methylphenol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: The trimethoxy groups in the target compound enhance solubility in polar solvents compared to methyl-rich analogs like 4-bromo-2,3,5,6-tetramethylphenol . Bromine contributes to electrophilic reactivity, enabling interactions with nucleophilic sites in enzymes or DNA, a trait shared with antiproliferative oxazole derivatives .

Physicochemical Properties

  • Solubility: Trimethoxy groups improve water solubility compared to tetramethylphenol derivatives, which are more lipophilic .
  • Stability : The crystalline nature of N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, stabilized by hydrogen bonds, contrasts with the less-studied stability of the target compound .

Biological Activity

3-Bromo-4,5,6-trimethoxy-2-methylphenol (CAS Number: 918799-14-1) is a halogenated phenolic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes three methoxy groups and a bromine atom. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and biochemistry.

The chemical properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC10H13BrO4
Molecular Weight277.112 g/mol
Density1.4 ± 0.1 g/cm³
Melting Point162.6 °C
Boiling Point345.3 °C at 760 mmHg
Flash Point162.6 ± 26.5 °C

Antimicrobial Properties

Research indicates that halogenated phenolic compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that the presence of bromine enhances the compound's efficacy against various bacterial strains and fungi. For instance, a study highlighted its effectiveness against drug-resistant pathogens, suggesting its potential as a lead compound in antibiotic development .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound possesses notable radical scavenging activity, which may contribute to its protective effects against cellular damage .

Enzyme Inhibition

One of the key mechanisms through which this compound exerts its biological effects is enzyme inhibition. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases like Alzheimer's. The binding interactions with AChE suggest potential therapeutic applications in neuropharmacology.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various halogenated phenols, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that it could be developed into an effective antimicrobial agent .

Neuroprotective Effects

Another research study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced cell death and improved cell viability in neuronal cultures exposed to oxidative stressors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound binds to the active site of AChE, inhibiting its function and leading to increased acetylcholine levels.
  • Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Membrane Permeability : The methoxy groups enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4,5,6-trimethoxy-2-methylphenol, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer : A common approach involves bromination and methoxylation of phenolic precursors. For example, analogous syntheses use brominated intermediates (e.g., 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone) under reflux with anhydrous K₂CO₃ in acetone for 18 hours, followed by crystallization from petroleum ether . Optimizing stoichiometry (e.g., 1:2 molar ratio of brominated precursor to base) and reaction time under inert atmospheres can enhance yields.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze methoxy (δ ~3.8–4.0 ppm) and aromatic proton signals (δ ~6.5–7.5 ppm) to confirm substitution patterns.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ for C₁₀H₁₃BrO₄, m/z ~285.00).
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related brominated phenols .

Q. What preliminary toxicity assessments are recommended for this compound in environmental or pharmacological studies?

  • Methodological Answer : Use bacterial bioluminescence assays (e.g., Vibrio fischeri) to assess acute toxicity. For example, shows that methylated bromophenol derivatives retain residual toxicity despite biodegradation, suggesting similar evaluations for this compound .

Advanced Research Questions

Q. How can contradictory data on bromophenol reactivity be resolved during synthesis optimization?

  • Methodological Answer : Systematic variation of reaction parameters (solvent polarity, temperature, catalyst loading) can address inconsistencies. For instance, highlights the use of dry acetone and anhydrous K₂CO₃ to minimize hydrolysis of methoxy groups . Parallel monitoring via TLC or in-situ IR spectroscopy helps identify side reactions.

Q. What advanced techniques are suitable for tracking degradation pathways of this compound in environmental systems?

  • Methodological Answer : Employ LC-Q-TOF-MS/MS to identify transient metabolites. proposes two pathways for bromophenol biodegradation: (1) methylation/debromination and (2) hydroxylation/ring cleavage, which can be adapted using isotopically labeled substrates or enzymatic assays .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

  • Methodological Answer : Use molecular docking simulations to predict binding affinities with target enzymes (e.g., cytochrome P450). Validate with kinetic assays measuring IC₅₀ values. For brominated analogs, notes their utility in enzyme-substrate interaction studies .

Q. What strategies mitigate challenges in crystallizing brominated phenolic compounds for structural analysis?

  • Methodological Answer : Optimize solvent systems (e.g., mixed polar/non-polar solvents) and employ slow evaporation techniques. achieved high-resolution X-ray structures for a brominated chalcone derivative by using methanol/water co-solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5,6-trimethoxy-2-methylphenol
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,5,6-trimethoxy-2-methylphenol

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